1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine typically involves the condensation of 2,6-dimethylimidazo[1,2-a]pyridine with piperazine. This reaction can be facilitated by using a suitable solvent such as acetonitrile and heating the mixture to promote the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, which are efficient for synthesizing complex heterocyclic structures. These methods often utilize readily available starting materials and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups .
Wissenschaftliche Forschungsanwendungen
1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use in developing new drugs for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an imidazo[1,2-a]pyridine core with a piperazine moiety allows for diverse chemical modifications and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
851208-09-8 |
---|---|
Molekularformel |
C14H20N4 |
Molekulargewicht |
244.34 g/mol |
IUPAC-Name |
2,6-dimethyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H20N4/c1-11-3-4-14-16-12(2)13(18(14)9-11)10-17-7-5-15-6-8-17/h3-4,9,15H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
FMUCGJYSIRXJAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=NC(=C2CN3CCNCC3)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.